molecular formula C17H20ClN3O2 B14927585 5-tert-butyl-N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

5-tert-butyl-N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B14927585
M. Wt: 333.8 g/mol
InChI Key: UJQGYEYVTGRSSE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(TERT-BUTYL)-N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . This reaction often employs catalysts such as Cu(I) or Ru(II) to facilitate the (3 + 2) cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(TERT-BUTYL)-N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoxazoles .

Scientific Research Applications

5-(TERT-BUTYL)-N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(TERT-BUTYL)-N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(TERT-BUTYL)-N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE apart is its isoxazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for drug discovery and other scientific research applications .

Properties

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

5-tert-butyl-N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C17H20ClN3O2/c1-17(2,3)10-4-6-13-12(8-10)15(21-23-13)16(22)20-14-7-5-11(18)9-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H,19,20,22)

InChI Key

UJQGYEYVTGRSSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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